N-tert-butyl-1-[4-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide
Description
N-tert-Butyl-1-[4-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide is a pyrrolidine-pyridine hybrid compound featuring a trifluoromethyl-substituted pyridine ring and a tert-butyl carboxamide group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine ring may confer conformational flexibility for target binding .
Properties
IUPAC Name |
N-tert-butyl-1-[4-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c1-14(2,3)20-13(22)10-5-7-21(9-10)12-8-11(4-6-19-12)15(16,17)18/h4,6,8,10H,5,7,9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUDADAFYNNIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares a pyrrolidine-pyridine backbone with analogs from the 2017 Catalog of Pyridine Compounds (–7). Key comparisons include:
Key Observations:
- Trifluoromethyl vs. Halogen Substituents : The target’s trifluoromethyl group offers electron-withdrawing effects and stability, whereas iodo or chloro groups in analogs may enhance electrophilicity or halogen bonding .
- Carboxamide vs. Carbamate/Pivalamide : The tert-butyl carboxamide in the target compound provides steric bulk without the hydrolysis susceptibility of carbamates (e.g., ) or the extreme bulk of pivalamides .
Economic and Commercial Aspects
- Pricing Trends : Analogs in are uniformly priced ($400/g), suggesting high synthesis costs for pyrrolidine-pyridine hybrids. The target compound’s trifluoromethyl group may further increase production expenses due to fluorination steps .
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